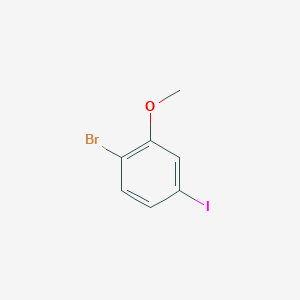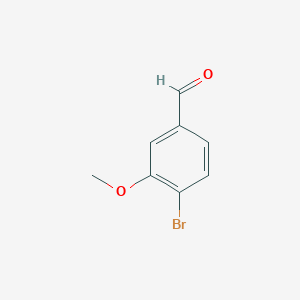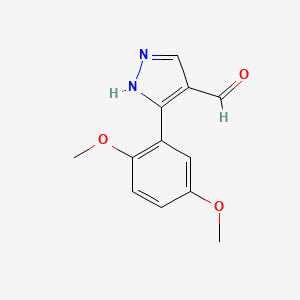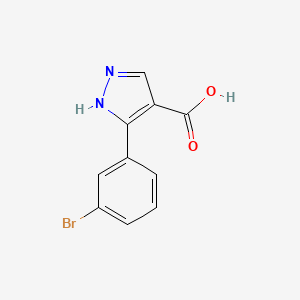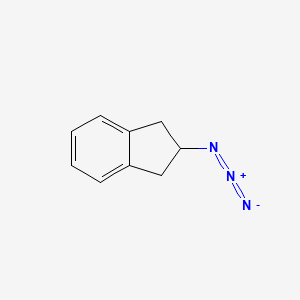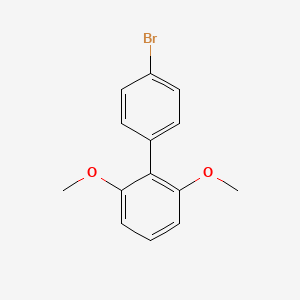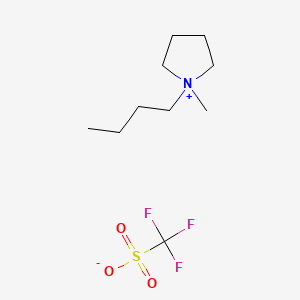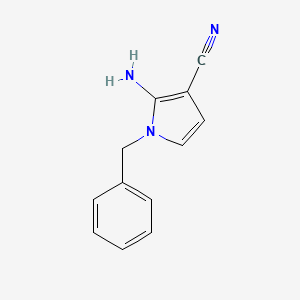
2-Amino-1-benzyl-1H-pyrrole-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-1-benzyl-1H-pyrrole-3-carbonitrile is a heterocyclic organic compound that features a pyrrole ring substituted with an amino group at the second position, a benzyl group at the first position, and a nitrile group at the third position
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as benzylamine, malononitrile, and an appropriate aldehyde.
Reaction Conditions: The reaction involves the condensation of benzylamine with an aldehyde to form an imine intermediate, which then undergoes cyclization with malononitrile under basic conditions to form the pyrrole ring.
Industrial Production Methods: Industrial production may involve optimized reaction conditions such as the use of catalysts, controlled temperatures, and solvent systems to maximize yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form various oxidized derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitro compounds under acidic or basic conditions.
Major Products:
Oxidation Products: Oxidized derivatives such as nitroso or nitro compounds.
Reduction Products: Reduced derivatives such as primary amines.
Substitution Products: Various substituted benzyl derivatives.
Análisis Bioquímico
Biochemical Properties
2-Amino-1-benzyl-1H-pyrrole-3-carbonitrile plays a crucial role in biochemical reactions, particularly in the inhibition of metallo-β-lactamases (MBLs). These enzymes are responsible for antibiotic resistance in many bacterial strains. The compound interacts with different subclasses of MBLs, including IMP-1, CphA, and AIM-1, by binding to their active sites and inhibiting their enzymatic activity . This interaction is primarily driven by the 3-carbonitrile group, vicinal 4,5-diphenyl, and N-benzyl side chains of the pyrrole, which are essential for its inhibitory potency .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with MBLs leads to the inhibition of bacterial growth, thereby impacting the overall cellular function of the bacteria . Additionally, it has been observed to modulate the expression of genes involved in antibiotic resistance, further enhancing its therapeutic potential .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly MBLs. The compound binds to the active sites of these enzymes, inhibiting their catalytic activity and preventing the hydrolysis of β-lactam antibiotics . This inhibition is facilitated by the compound’s structural features, which allow it to fit snugly into the enzyme’s active site and form stable interactions with key residues .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound maintains its inhibitory activity against MBLs, suggesting its potential for sustained therapeutic use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits MBL activity without causing significant toxicity . At higher doses, some adverse effects have been observed, including mild toxicity and changes in metabolic parameters . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing potential side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its interaction with MBLs. The compound is metabolized by enzymes in the liver, where it undergoes various biotransformation reactions . These metabolic processes result in the formation of active metabolites that retain the inhibitory activity against MBLs, contributing to the compound’s overall pharmacological profile .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins . The compound is efficiently taken up by bacterial cells, where it accumulates in the cytoplasm and exerts its inhibitory effects on MBLs . Additionally, the compound’s distribution in mammalian tissues has been studied, revealing its ability to reach therapeutic concentrations in target organs .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm, where it interacts with MBLs . The compound’s localization is influenced by its structural features, which enable it to penetrate the bacterial cell membrane and reach the cytoplasmic compartment . This targeted localization is crucial for its inhibitory activity and therapeutic efficacy .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-Amino-1-benzyl-1H-pyrrole-3-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or other cellular processes.
Comparación Con Compuestos Similares
2-Amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile: This compound features additional phenyl groups, which may alter its chemical and biological properties.
2-Amino-1-benzyl-1H-indole-3-carbonitrile: An indole derivative with similar structural features but different electronic properties.
Uniqueness: 2-Amino-1-benzyl-1H-pyrrole-3-carbonitrile is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.
Propiedades
IUPAC Name |
2-amino-1-benzylpyrrole-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3/c13-8-11-6-7-15(12(11)14)9-10-4-2-1-3-5-10/h1-7H,9,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUAGKLCYHYSPSK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC(=C2N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70464352 |
Source


|
| Record name | 2-amino-1-benzyl-3-cyano-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70464352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
753478-33-0 |
Source


|
| Record name | 2-amino-1-benzyl-3-cyano-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70464352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)piperidine](/img/structure/B1280882.png)
